molecular formula C16H18N2O3S B2947589 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688053-30-7

7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B2947589
CAS No.: 688053-30-7
M. Wt: 318.39
InChI Key: PNOOZHHWBPVFAL-UHFFFAOYSA-N
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Description

7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a synthetic organic compound with a complex molecular structure It features a quinazolinone core, a thioxo group, and a cycloheptyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves a multi-step reaction sequence. Key steps include:

  • Formation of the Quinazolinone Core: : This can be achieved through the condensation of anthranilic acid derivatives with isatoic anhydrides or equivalent reagents.

  • Introduction of the Thioxo Group: : Thionation of the quinazolinone core using reagents such as Lawesson's reagent or P4S10.

  • Cycloheptyl Substitution: : Alkylation or arylation of the quinazolinone nucleus to introduce the cycloheptyl group, often utilizing cycloheptyl halides under basic conditions.

  • Dioxolo Ring Construction: : Formation of the dioxolo ring through cyclization reactions involving appropriate diol precursors and dehydrating agents.

Industrial Production Methods

Industrial-scale production may involve:

  • Optimization of Reaction Conditions: : Utilizing continuous flow reactors for improved control over reaction parameters.

  • Catalysis: : Employing catalytic methods to enhance reaction efficiency and yield.

  • Purification Techniques: : Implementing advanced chromatographic methods and crystallization techniques for high-purity final products.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical transformations, including:

  • Oxidation and Reduction: : Modifications of functional groups, particularly the thioxo and dioxolo moieties.

  • Substitution Reactions: : Electrophilic and nucleophilic substitutions on the quinazolinone core.

  • Cyclization and Ring-Opening: : Formation and cleavage of ring structures under specific conditions.

Common Reagents and Conditions

Key reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

Major reaction products include oxidized or reduced derivatives, substituted quinazolinones, and novel ring structures formed through cyclization.

Scientific Research Applications

7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one has broad applications in scientific research:

  • Chemistry: : Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

  • Industry: : Applied in material science for developing advanced materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Key pathways involve:

  • Enzyme Inhibition or Activation: : Modulation of enzyme activity through binding to active sites or allosteric sites.

  • Receptor Binding: : Interaction with cellular receptors to trigger or block signaling pathways.

Comparison with Similar Compounds

Compared to other quinazolinone derivatives and thioxo compounds, 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is unique due to its combined structural features and diverse reactivity.

Similar Compounds

  • Quinazolinone Derivatives: : Such as 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one.

  • Thioxo Compounds: : Including 2-thioxo-1,3-dithiol-4-one and thioxoimidazolidinones.

Properties

IUPAC Name

7-cycloheptyl-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-15-11-7-13-14(21-9-20-13)8-12(11)17-16(22)18(15)10-5-3-1-2-4-6-10/h7-8,10H,1-6,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOOZHHWBPVFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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